1-(2-Hydroxy-6-methylphenyl)ethanone
Overview
Description
“1-(2-Hydroxy-6-methylphenyl)ethanone” is a chemical compound with the molecular formula C9H10O2 and a molecular weight of 150.18 . It is also known by its IUPAC name, 1-(2-hydroxy-6-methylphenyl)ethanone .
Molecular Structure Analysis
The molecular structure of “1-(2-Hydroxy-6-methylphenyl)ethanone” consists of a benzene ring with a hydroxyl group (-OH) and a methyl group (-CH3) attached to it. The benzene ring is also attached to an ethanone group (C2H3O) at one of its carbon atoms .Physical And Chemical Properties Analysis
“1-(2-Hydroxy-6-methylphenyl)ethanone” is a gray to pale-yellow solid or liquid at room temperature . It should be stored in an inert atmosphere at room temperature .Scientific Research Applications
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Scientific Field: Chemistry
- Application : “1-(2-Hydroxy-6-methylphenyl)ethanone” is a chemical compound with the molecular formula C9H10O2 . It’s used in various chemical reactions due to its unique structure and properties .
- Method of Application : The specific methods of application can vary depending on the type of reaction or experiment being conducted. Typically, it would be used as a reagent in a chemical reaction .
- Results or Outcomes : The outcomes can also vary widely depending on the specific experiment or reaction. In general, the use of this compound in a reaction would result in the formation of a new compound .
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Scientific Field: Microbiology and Pharmacology
- Application : Diphenyl ether derivatives, which include compounds similar to “1-(2-Hydroxy-6-methylphenyl)ethanone”, have been isolated from the fermentation products of an endophytic fungus called Phomopsis fukushii . These compounds have shown good inhibition against methicillin-resistant Staphylococcus aureus (MRSA) .
- Method of Application : The fungus is fermented, and the resulting products are extracted and subjected to various chromatography techniques to isolate the desired compounds .
- Results or Outcomes : The isolated compounds were evaluated for their anti-MRSA activity. The compounds showed good inhibition with inhibition zone diameters of 13.8 ± 1.5 mm and 14.6 ± 1.6 mm, respectively .
-
Scientific Field: Chemistry
- Application : “1-(2-Hydroxy-6-methylphenyl)ethanone” is a chemical compound with the molecular formula C9H10O2 . It’s used in various chemical reactions due to its unique structure and properties .
- Method of Application : The specific methods of application can vary depending on the type of reaction or experiment being conducted. Typically, it would be used as a reagent in a chemical reaction .
- Results or Outcomes : The outcomes can also vary widely depending on the specific experiment or reaction. In general, the use of this compound in a reaction would result in the formation of a new compound .
-
Scientific Field: Microbiology and Pharmacology
- Application : Diphenyl ether derivatives, which include compounds similar to “1-(2-Hydroxy-6-methylphenyl)ethanone”, have been isolated from the fermentation products of an endophytic fungus called Phomopsis fukushii . These compounds have shown good inhibition against methicillin-resistant Staphylococcus aureus (MRSA) .
- Method of Application : The fungus is fermented, and the resulting products are extracted and subjected to various chromatography techniques to isolate the desired compounds .
- Results or Outcomes : The isolated compounds were evaluated for their anti-MRSA activity. The compounds showed good inhibition with inhibition zone diameters of 13.8 ± 1.5 mm and 14.6 ± 1.6 mm, respectively .
Safety And Hazards
properties
IUPAC Name |
1-(2-hydroxy-6-methylphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-6-4-3-5-8(11)9(6)7(2)10/h3-5,11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUSOVIZZGBORZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)O)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20457158 | |
Record name | 2'-Hydroxy-6'-methylacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20457158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxy-6-methylphenyl)ethanone | |
CAS RN |
41085-27-2 | |
Record name | 2'-Hydroxy-6'-methylacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20457158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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